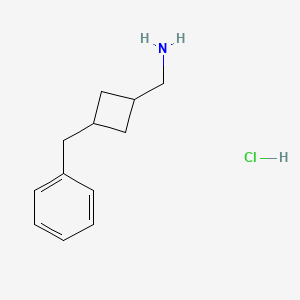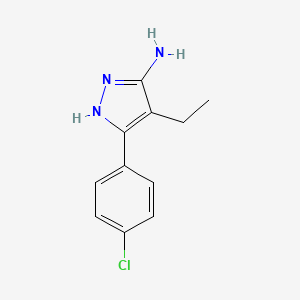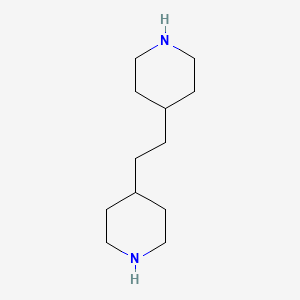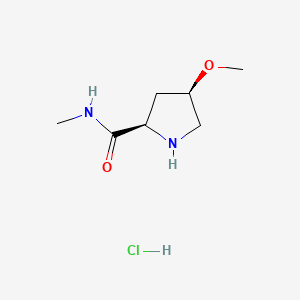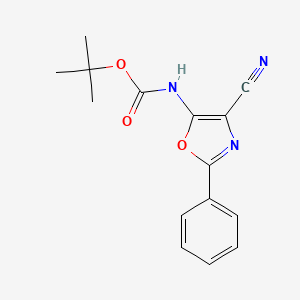
tert-Butyl (4-cyano-2-phenyloxazol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)carbamate: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a cyano group, a phenyl group, and a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)carbamate typically involves the reaction of 4-cyano-2-phenyl-1,3-oxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted oxazole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. Researchers investigate its efficacy and safety in preclinical studies to determine its suitability for further development as a pharmaceutical agent .
Industry: In the industrial sector, tert-butyl N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)carbamate is used in the synthesis of specialty chemicals and materials. Its unique structural features make it valuable for the development of advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)carbamate involves its interaction with specific molecular targets. The cyano group and oxazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)carbamate: can be compared with other oxazole derivatives such as:
Uniqueness: The uniqueness of tert-butyl N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H15N3O3 |
|---|---|
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
tert-butyl N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C15H15N3O3/c1-15(2,3)21-14(19)18-13-11(9-16)17-12(20-13)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,18,19) |
Clé InChI |
RQZJRLVEUUSBSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(N=C(O1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


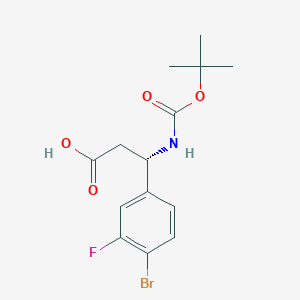
![benzyl N-[3-(fluorosulfonyl)phenyl]carbamate](/img/structure/B13492369.png)
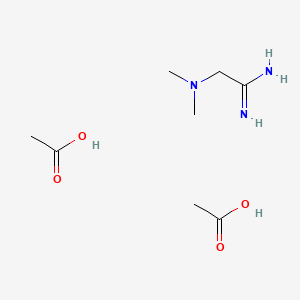

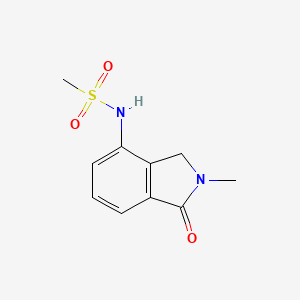
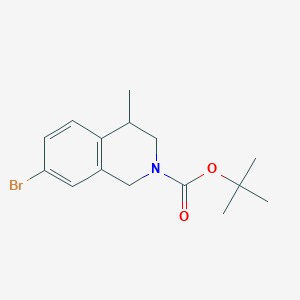
![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)

